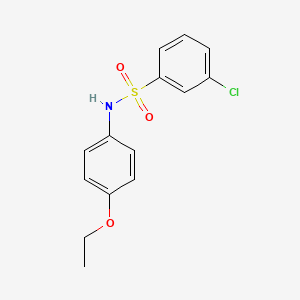

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

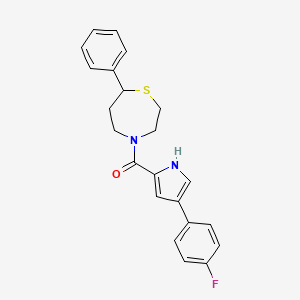

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Endothelin Receptor Antagonists for Vasospasm Treatment : Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists, including compounds similar to 3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, in preventing cerebral vasospasm induced by subarachnoid hemorrhage. They found that oral administration of these antagonists reduced the constriction of the basilar artery, supporting their potential use in treating human vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Cytotoxic and Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) synthesized a series of compounds, including variants of this compound, to study their cytotoxic and carbonic anhydrase inhibitory effects. They found that these compounds showed good inhibition of human carbonic anhydrase IX and XII, making them potential candidates for the development of novel anticancer agents (Gul et al., 2016).

Selective 5-HT6 Receptor Antagonist with Cognitive Enhancing Properties : Hirst et al. (2006) studied SB-399885, a compound structurally related to this compound, as a selective 5-HT6 receptor antagonist. They found it enhanced cognitive properties in aged rat models, suggesting potential use in treating disorders with cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Progesterone Receptor Antagonists for Multiple Diseases : Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including 3-chlorobenzenesulfonyl derivative 20a, as nonsteroidal progesterone receptor antagonists. These are candidates for treating various diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

Cytotoxic Activities of Sulfonamides : Gul et al. (2016) synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, closely related to this compound. They found that some of these sulfonamides showed interesting cytotoxic activities, crucial for anti-tumor activity studies (Gul et al., 2016).

Inhibitors of Kynurenine 3-Hydroxylase : Röver et al. (1997) described the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, showing that compounds structurally related to this compound could be high-affinity inhibitors of this enzyme, potentially useful in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial and Anti-HIV Activity : Iqbal et al. (2006) synthesized benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, similar in structure to this compound, and evaluated their antimicrobial and anti-HIV activity. They observed that some of the synthesized compounds showed potent activity in these areas (Iqbal et al., 2006).

Properties

IUPAC Name |

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-2-19-13-8-6-12(7-9-13)16-20(17,18)14-5-3-4-11(15)10-14/h3-10,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHPKPWBJFWRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[2-(3-chlorophenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2551974.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)

![3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid](/img/structure/B2551982.png)

![1-[(3S,5R)-3,5-Dimethyl-4-prop-2-enoylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2551984.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)